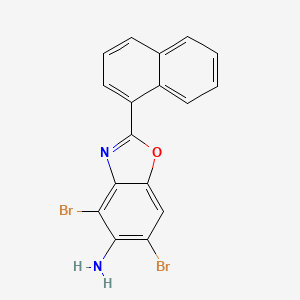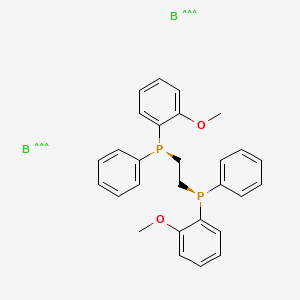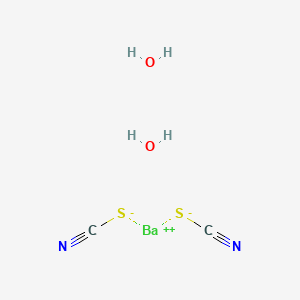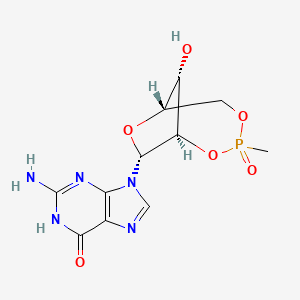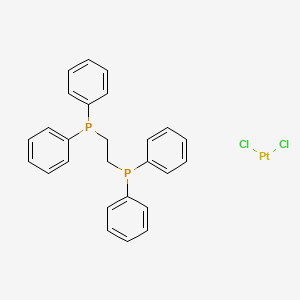
PtCl2(dppe)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(1,2-bis(diphenylphosphino)ethane)platinum(II), commonly referred to as PtCl2(dppe), is a coordination complex of platinum. This compound is characterized by the presence of two chloride ligands and a bidentate ligand, 1,2-bis(diphenylphosphino)ethane, which coordinates to the platinum center. PtCl2(dppe) is widely studied for its applications in catalysis and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PtCl2(dppe) can be synthesized through the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an appropriate solvent. The reaction typically involves dissolving platinum(II) chloride in a solvent such as dichloromethane or ethanol, followed by the addition of 1,2-bis(diphenylphosphino)ethane. The mixture is then stirred under reflux conditions to facilitate the formation of the complex. The product is usually isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for PtCl2(dppe) are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial synthesis may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
PtCl2(dppe) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or thiolates.
Oxidative Addition: PtCl2(dppe) can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center.
Reductive Elimination: This compound can also undergo reductive elimination, where ligands are removed from the platinum center, reducing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and thiolates.
Oxidative Addition: Reagents such as alkyl halides or aryl halides are used, often under elevated temperatures and in the presence of a base.
Reductive Elimination: This process can be facilitated by heating or by the addition of reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines yield new platinum-phosphine complexes, while oxidative addition with alkyl halides produces platinum-alkyl complexes .
Applications De Recherche Scientifique
PtCl2(dppe) has a wide range of applications in scientific research:
Material Science: PtCl2(dppe) is studied for its potential in the development of new materials with unique electronic and optical properties.
Biological Studies:
Industrial Applications: PtCl2(dppe) is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mécanisme D'action
The mechanism by which PtCl2(dppe) exerts its effects involves coordination chemistry principles. The platinum center can coordinate with various ligands, facilitating different types of chemical reactions. The bidentate ligand, 1,2-bis(diphenylphosphino)ethane, stabilizes the platinum center and influences its reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and coordination with biological molecules in medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(triphenylphosphine)platinum(II) (PtCl2(PPh3)2): Similar to PtCl2(dppe) but with triphenylphosphine ligands.
Dichlorobis(1,2-bis(diphenylphosphino)ethane)nickel(II) (NiCl2(dppe)): A nickel analog with similar coordination properties.
Uniqueness
PtCl2(dppe) is unique due to its specific ligand environment provided by 1,2-bis(diphenylphosphino)ethane, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
Propriétés
Formule moléculaire |
C26H24Cl2P2Pt |
|---|---|
Poids moléculaire |
664.4 g/mol |
Nom IUPAC |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
Clé InChI |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



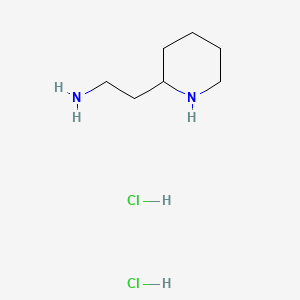
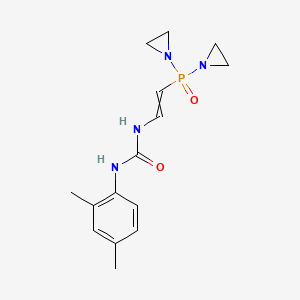
![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)
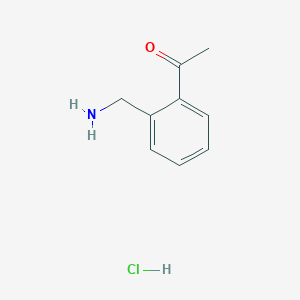
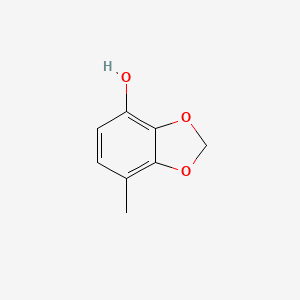
![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
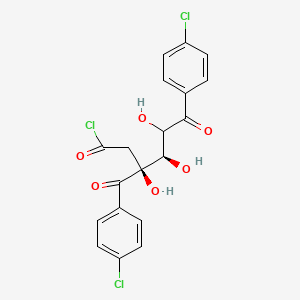
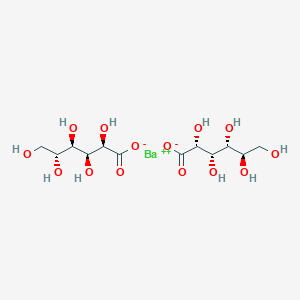
![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
